Cas no 38470-65-4 ((2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one)

(2E)-3-(1-Methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one is a chalcone derivative featuring an indole moiety, which confers unique electronic and steric properties. This compound is of interest in synthetic organic chemistry due to its conjugated π-system, enabling applications in photophysical studies and as a precursor for heterocyclic synthesis. The presence of the 1-methylindole group enhances stability while maintaining reactivity in cross-coupling or cyclization reactions. Its structural motif is valuable in medicinal chemistry research, particularly for probing bioactivity in indole-based scaffolds. The (E)-configuration ensures defined stereochemistry, facilitating precise molecular design. Suitable for controlled functionalization, it serves as a versatile intermediate in the development of pharmaceuticals or optoelectronic materials.
(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one structure
38470-65-4 structure
商品名:(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one
CAS番号:38470-65-4
MF:C18H15NO
メガワット:261.317804574966
CID:6261811
PubChem ID:5905206

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one 化学的及び物理的性質

名前と識別子

    • (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one
    • BDBM76581
    • 38470-65-4
    • HMS2802M17
    • cid_5905206
    • (E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one
    • (E)-3-(1-Methyl-1H-indol-3-yl)-1-phenyl-propenone
    • DTXSID601328308
    • Opera_ID_1703
    • (E)-3-(1-methylindol-3-yl)-1-phenylprop-2-en-1-one
    • (E)-3-(1-methyl-3-indolyl)-1-phenyl-2-propen-1-one
    • SMR000424918
    • F1305-0188
    • AKOS002187478
    • (E)-3-(1-methylindol-3-yl)-1-phenyl-prop-2-en-1-one
    • MLS001044334
    • CHEMBL1309946
    • インチ: 1S/C18H15NO/c1-19-13-15(16-9-5-6-10-17(16)19)11-12-18(20)14-7-3-2-4-8-14/h2-13H,1H3/b12-11+
    • InChIKey: CILQBPPLINUZPV-VAWYXSNFSA-N
    • ほほえんだ: O=C(C1C=CC=CC=1)/C=C/C1=CN(C)C2C=CC=CC=21

計算された属性

  • せいみつぶんしりょう: 261.115364102g/mol
  • どういたいしつりょう: 261.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 370
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 22Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1305-0188-20μmol
(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one
38470-65-4 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1305-0188-10mg
(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one
38470-65-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1305-0188-2mg
(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one
38470-65-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1305-0188-20mg
(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one
38470-65-4 90%+
20mg
$99.0 2023-05-17
A2B Chem LLC
BA80391-5mg
(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one
38470-65-4
5mg
$272.00 2024-04-20
A2B Chem LLC
BA80391-1mg
(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one
38470-65-4
1mg
$245.00 2024-04-20
Life Chemicals
F1305-0188-5mg
(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one
38470-65-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1305-0188-10μmol
(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one
38470-65-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1305-0188-40mg
(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one
38470-65-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F1305-0188-30mg
(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one
38470-65-4 90%+
30mg
$119.0 2023-05-17

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one 関連文献

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-oneに関する追加情報

Comprehensive Analysis of (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one (CAS No. 38470-65-4)

(2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one, with the CAS number 38470-65-4, is a synthetic organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound, often referred to as a chalcone derivative, belongs to the class of α,β-unsaturated ketones, which are known for their diverse biological activities and chemical reactivity. The presence of both the indole and phenyl moieties in its structure makes it a promising candidate for further research in medicinal chemistry and material science.

One of the most intriguing aspects of (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one is its potential role in drug discovery. Recent studies have highlighted the importance of chalcone derivatives as scaffolds for developing novel therapeutic agents. Researchers are particularly interested in exploring its anti-inflammatory, antioxidant, and anticancer properties. The compound's ability to interact with various biological targets, such as enzymes and receptors, has made it a subject of intense investigation in the context of personalized medicine and targeted therapy.

In addition to its biomedical applications, CAS No. 38470-65-4 has also been studied for its potential use in organic electronics and photovoltaic materials. The conjugated system formed by the α,β-unsaturated ketone and the aromatic rings contributes to its interesting optical and electronic properties. This has led to explorations of its utility in solar cells, OLEDs, and other optoelectronic devices. The compound's ability to absorb and emit light in specific wavelengths makes it a candidate for fluorescence-based sensors and imaging agents.

The synthesis of (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one typically involves a Claisen-Schmidt condensation reaction between 1-methyl-1H-indole-3-carbaldehyde and acetophenone. This method is favored for its simplicity and high yield, making it accessible for both academic and industrial research. Recent advancements in green chemistry have also explored the use of catalyst-free and solvent-free conditions to improve the sustainability of the synthesis process.

From a structural-activity relationship (SAR) perspective, the E-configuration of the double bond in (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one is critical for its biological and chemical properties. The planar structure of the molecule allows for efficient π-π stacking interactions, which are essential for its binding to biological targets and its performance in electronic applications. Modifications to the indole or phenyl rings, such as the introduction of electron-donating or electron-withdrawing groups, can further tune its properties for specific applications.

The growing interest in natural product-inspired compounds has also brought CAS No. 38470-65-4 into the spotlight. Many chalcone derivatives are found in nature and are known for their phytochemical and nutraceutical benefits. This has led to increased consumer demand for bioactive compounds that can be derived from or inspired by natural sources. The compound's potential as a dietary supplement or functional food ingredient is an area of ongoing research.

In the context of intellectual property and patent landscape, several patents have been filed for derivatives of (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one, particularly in the fields of pharmaceuticals and agrochemicals. This reflects the commercial potential of this compound and its analogs. Companies and research institutions are actively investing in the development of novel formulations and delivery systems to enhance its efficacy and stability.

For researchers and professionals looking to work with CAS No. 38470-65-4, it is essential to consider its physicochemical properties, such as solubility, melting point, and stability under various conditions. The compound is typically characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. Proper handling and storage are also crucial to maintain its integrity over time.

As the scientific community continues to explore the potential of (2E)-3-(1-methyl-1H-indol-3-yl)-1-phenylprop-2-en-1-one, collaborations between academia and industry will be key to unlocking its full potential. Whether in drug development, material science, or sustainable chemistry, this compound represents a versatile and promising avenue for innovation. Its unique combination of structural features and functional groups ensures that it will remain a topic of interest for years to come.

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